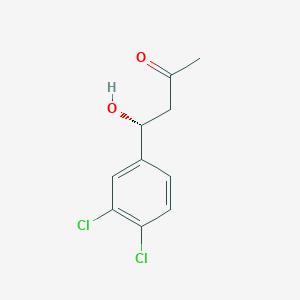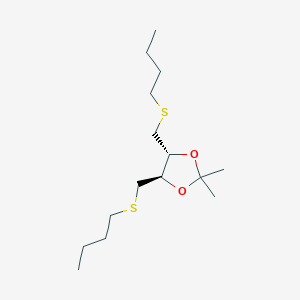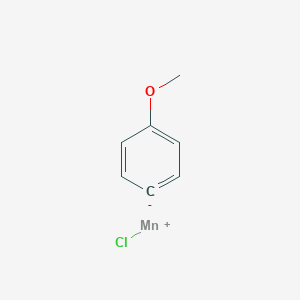![molecular formula C14H20BrNO B12579235 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide CAS No. 203335-99-3](/img/structure/B12579235.png)
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-hydroxy-1-azabicyclo[222]octan-1-ium bromide is a quaternary ammonium compound with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide. The reaction is carried out in methanol at room temperature, resulting in the formation of the desired product along with a small amount of disubstituted DABCO as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically stirred overnight, and the product is isolated by precipitation in diethyl ether, followed by filtration and drying under high vacuum .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the exchange of the bromide ion with other nucleophiles.
Oxidation: The compound can be oxidized using periodate to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate converts oximes to carbonyl compounds and β-keto sulfoxides .
Applications De Recherche Scientifique
1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane Periodate: This compound is similar in structure but has different chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound used in the synthesis of 1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
203335-99-3 |
|---|---|
Formule moléculaire |
C14H20BrNO |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide |
InChI |
InChI=1S/C14H20NO.BrH/c16-14-11-15(8-6-13(14)7-9-15)10-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H/q+1;/p-1 |
Clé InChI |
NQZUOOSTSXGBLS-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+]2(CCC1C(C2)O)CC3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)




![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

-](/img/structure/B12579212.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)

